Cas no 1261800-43-4 (2-(3-Amino-5-chlorobenzoyl)pyridine)

2-(3-Amino-5-chlorobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3-Amino-5-chlorobenzoyl)pyridine
-
- インチ: 1S/C12H9ClN2O/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H,14H2
- InChIKey: YULSNBLBXXMEDC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(C1C=CC=CN=1)=O)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56
2-(3-Amino-5-chlorobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022005152-500mg |
2-(3-Amino-5-chlorobenzoyl)pyridine |
1261800-43-4 | 97% | 500mg |
$1,058.40 | 2022-03-01 | |
Alichem | A022005152-1g |
2-(3-Amino-5-chlorobenzoyl)pyridine |
1261800-43-4 | 97% | 1g |
$1,612.80 | 2022-03-01 |
2-(3-Amino-5-chlorobenzoyl)pyridine 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2-(3-Amino-5-chlorobenzoyl)pyridineに関する追加情報
Research Briefing on 2-(3-Amino-5-chlorobenzoyl)pyridine (CAS: 1261800-43-4) in Chemical Biology and Pharmaceutical Applications
2-(3-Amino-5-chlorobenzoyl)pyridine (CAS: 1261800-43-4) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the amino and chloro substituents on the benzoyl ring, make it a promising scaffold for the development of novel pharmacophores.
Recent studies have explored the synthetic pathways for 2-(3-Amino-5-chlorobenzoyl)pyridine, with a focus on optimizing yield and purity. One notable approach involves a multi-step synthesis starting from 3-amino-5-chlorobenzoic acid, followed by coupling with pyridine derivatives under controlled conditions. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency of these synthetic routes, enabling scalable production for further biological evaluation.
The biological activity of 2-(3-Amino-5-chlorobenzoyl)pyridine has been investigated in the context of various therapeutic targets. Preliminary in vitro studies suggest that this compound exhibits moderate inhibitory activity against certain kinase enzymes, which are implicated in cancer and inflammatory diseases. Molecular docking simulations have revealed that the compound's benzoylpyridine core interacts with key amino acid residues in the ATP-binding pocket of these kinases, providing a structural basis for its inhibitory effects.
In addition to its kinase inhibitory properties, 2-(3-Amino-5-chlorobenzoyl)pyridine has shown promise as a building block for the design of more complex drug candidates. Researchers have derivatized the amino group to introduce various pharmacophoric elements, enhancing the compound's binding affinity and selectivity. For instance, recent work has demonstrated that acylated derivatives of this compound exhibit improved pharmacokinetic profiles, including better solubility and metabolic stability.
Despite these promising findings, challenges remain in the development of 2-(3-Amino-5-chlorobenzoyl)pyridine-based therapeutics. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. Ongoing research is focused on optimizing the compound's structure-activity relationships (SAR) to mitigate these concerns while retaining its therapeutic efficacy.
In conclusion, 2-(3-Amino-5-chlorobenzoyl)pyridine (CAS: 1261800-43-4) represents a versatile scaffold with significant potential in drug discovery. Continued research into its synthetic methodologies, biological activities, and therapeutic applications will be essential for unlocking its full potential. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of this compound and its derivatives for clinical use.
1261800-43-4 (2-(3-Amino-5-chlorobenzoyl)pyridine) 関連製品
- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)
- 20375-16-0(Ethyl 3-chloro-2-oxo-3-phenylpropanoate)
- 1361665-19-1(2-Fluoro-3-(perchlorophenyl)pyridine-5-methanol)
- 2648962-00-7((4,4-Dimethyloxan-2-yl)methanesulfonyl fluoride)
- 2137998-72-0(2-(5-amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)propanenitrile)
- 223560-62-1(N-(2-phenylethyl)sulfamoyl chloride)
- 946302-29-0(N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 887897-93-0(5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 1260773-83-8(3-(3-fluoro-4-methylphenyl)azetidine)
- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)



